molecular formula C22H24N4O6S2 B2934246 ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE CAS No. 441291-11-8

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2934246
CAS No.: 441291-11-8
M. Wt: 504.58
InChI Key: CLDKQWJBGCJTSE-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a molecular formula of C22H24N4O6S2 . This compound is notable for its intricate structure, which includes a benzothiazole moiety, a piperazine ring, and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiazole ring, the sulfonylation of the benzene ring, and the coupling with piperazine. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or piperazine rings .

Scientific Research Applications

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a benzothiazole moiety, a sulfonyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

ethyl 4-[4-[(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-11-13-26(14-12-25)34(29,30)16-9-7-15(8-10-16)20(27)24-21-23-19-17(31-2)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKQWJBGCJTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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